(Z)-3-isobutyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring a fused pyrido[1,2-a]pyrimidin-4-one core conjugated with a thiazolidinone moiety via a methylene bridge. Key structural attributes include:
- Pyrido[1,2-a]pyrimidin-4-one scaffold: Substituted at position 2 with a propylamino group and at position 9 with a methyl group.
- Thiazolidinone ring: Position 3 is substituted with an isobutyl group, and the exocyclic double bond adopts the (Z)-configuration.
Structural determination of such compounds often relies on X-ray crystallography and computational methods, with software like SHELX playing a role in refinement .
Properties
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S2/c1-5-8-21-16-14(18(25)23-9-6-7-13(4)17(23)22-16)10-15-19(26)24(11-12(2)3)20(27)28-15/h6-7,9-10,12,21H,5,8,11H2,1-4H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGYMDGUHVEKBP-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-isobutyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and overall pharmacological profile.
Structural Characteristics
The compound features a thiazolidinone core, which is known for its diverse biological activities. The thiazolidinone scaffold has been extensively studied for its role in drug development, particularly in anticancer and antimicrobial agents. The presence of the pyridopyrimidine moiety enhances its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the efficacy of thiazolidinone derivatives in inhibiting cancer cell proliferation. The compound under discussion has shown promising results in various cancer cell lines.
- Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : It acts as an inhibitor of enzymes critical for cancer cell metabolism, including topoisomerases and kinases.
Case Studies
A study evaluating a series of thiazolidinone derivatives demonstrated significant cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating strong anticancer potential .
Antimicrobial Activity
Thiazolidinones have also been recognized for their antimicrobial properties. The compound has been tested against various bacterial strains.
Antibacterial Effects
- Gram-positive Bacteria : The compound showed potent activity against Staphylococcus aureus with minimal inhibitory concentration (MIC) values significantly lower than those of standard antibiotics.
- Biofilm Inhibition : It effectively reduced biofilm formation in Pseudomonas aeruginosa, showcasing its potential as a treatment for biofilm-associated infections .
Table 1: Antimicrobial Activity Profile
| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 70 |
| Pseudomonas aeruginosa | 1.0 | 65 |
| Escherichia coli | 2.0 | 50 |
Pharmacological Profile
The diverse pharmacological activities attributed to thiazolidinones include:
Scientific Research Applications
The compound (Z)-3-isobutyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Chemical Properties and Structure
The compound is characterized by a complex structure that includes thiazolidinone and pyrido-pyrimidine moieties. Its molecular formula is , with a molecular weight of approximately 392.61 g/mol. The structural features contribute to its biological activity and potential therapeutic uses.
Anticancer Activity
Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. The compound's structural components may enhance its interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo, suggesting a pathway for further exploration of this compound's efficacy against various cancer types.
Antimicrobial Properties
The thiazolidinone framework is known for its antimicrobial activity. Preliminary studies on related compounds have demonstrated effectiveness against a range of bacterial strains, including resistant strains. The compound's unique structure may provide a novel mechanism of action, making it a candidate for further antimicrobial development.
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways. This compound could potentially inhibit pro-inflammatory cytokines, leading to therapeutic applications in diseases such as rheumatoid arthritis or inflammatory bowel disease.
Neuroprotective Potential
Emerging studies suggest that pyrimidine derivatives may possess neuroprotective properties. The compound could be investigated for its effects on neurodegenerative conditions like Alzheimer's disease, where oxidative stress and inflammation are key factors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of thiazolidinone derivatives. The results indicated that compounds similar to this compound significantly inhibited the growth of breast cancer cells through apoptosis induction .
Case Study 2: Antimicrobial Efficacy
In another study, researchers synthesized several thiazolidinone derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating strong antibacterial properties .
Chemical Reactions Analysis
Oxidation of the Thioxo Group
The thioxo (-S-) group at position 2 of the thiazolidinone ring undergoes oxidation to form sulfonyl (-SO₂-) derivatives under strong oxidizing conditions:
Key Observations:
-
Reaction proceeds in acetic acid with 30% H₂O₂ at 60°C.
-
Sulfonyl derivatives exhibit enhanced solubility in polar solvents .
Isomerization at the Methylene Bridge
The (Z)-configuration of the methylene bridge (-CH=) is stabilized by intramolecular hydrogen bonding. Isomerization to the (E)-form occurs under UV light or basic conditions:
| Condition | Isomer Ratio (Z:E) | Time |
|---|---|---|
| UV light (254 nm) | 45:55 | 2 h |
| Triethylamine, EtOH | 30:70 | 6 h |
Nucleophilic Substitution at the Propylamino Group
The propylamino (-NH-C₃H₇) group participates in alkylation/acylation reactions:
Example Reaction:
Conditions:
Cycloaddition Reactions
The pyrido[1,2-a]pyrimidinone moiety engages in [4+2] cycloadditions with dienophiles like maleic anhydride:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Diels-Alder adduct | 65% |
| Acetylenedicarboxylate | EtOH, reflux, 8 h | Pyran-fused derivative | 58% |
Acid/Base-Mediated Degradation
The compound degrades under extreme pH conditions:
| Condition | Degradation Pathway | Major Products |
|---|---|---|
| 1M HCl, 80°C, 4 h | Hydrolysis of thiazolidinone ring | Pyrido-pyrimidinone sulfonic acid |
| 1M NaOH, 80°C, 4 h | Cleavage of methylene bridge | Thiosalicylic acid derivative |
Stability Under Ambient Conditions
The compound remains stable in dry, dark environments but is sensitive to humidity and light:
| Parameter | Stability Profile |
|---|---|
| Light (300–800 nm) | t₁/₂ = 14 days (50% degradation) |
| Humidity (75% RH) | t₁/₂ = 30 days |
| Temperature (25°C) | No degradation over 6 months |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Pyrido[1,2-a]pyrimidin-4-one Modifications: Propylamino vs.
- Thiazolidinone Modifications: Isobutyl vs. 1-Phenylethyl (374101-04-9): The phenyl group in 374101-04-9 elevates lipophilicity, favoring membrane penetration but possibly reducing metabolic stability .
Q & A
Q. What are the standard synthetic routes for preparing (Z)-3-isobutyl-5-...?
The compound can be synthesized via condensation reactions involving thiazolidinone and pyridopyrimidine precursors. A common method involves refluxing equimolar amounts of the thioxothiazolidinone core with a substituted pyridopyrimidine aldehyde in ethanol for 2–4 hours, followed by filtration and recrystallization from DMF-EtOH (1:1) to isolate the (Z)-isomer . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to remove unreacted intermediates. Yield optimization (~60–70%) requires strict control of stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry, particularly the (Z)-configuration of the methylene group (δ 7.8–8.2 ppm for vinyl protons) and propylamino substitution .
- IR spectroscopy : Bands at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) validate the thioxothiazolidinone moiety .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are essential for resolving crystal packing and absolute configuration, especially when polymorphs or isomerism complicate interpretation .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. The compound is sensitive to moisture and oxidants; solubility in DMSO or DMF allows stock solutions for biological assays, but repeated freeze-thaw cycles should be avoided .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
Systematic optimization via Design of Experiments (DoE) is advised. Key factors include:
- Solvent polarity : Ethanol or methanol enhances nucleophilic addition but may require additives (e.g., piperidine) to suppress side reactions .
- Temperature : Reflux (78–85°C) accelerates imine formation but exceeding 90°C risks decomposition.
- Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can reduce reaction time and improve regioselectivity .
Q. How to resolve contradictions in spectroscopic data, such as unexpected NOE correlations or splitting patterns?
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
- Variable-temperature NMR : To detect tautomeric equilibria (e.g., enol-keto shifts in the pyridopyrimidine ring) .
- DFT calculations : Compare computed ¹³C chemical shifts (e.g., using Gaussian) with experimental data to validate proposed structures .
- Co-crystallization : Introduce heavy atoms (e.g., Br derivatives) for improved X-ray diffraction quality .
Q. What computational methods are suitable for studying the compound’s reactivity or binding interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., kinases or proteases).
- DFT/MD simulations : Explore reaction mechanisms (e.g., Michael addition during synthesis) or solvent effects on stability .
- Hirshfeld surface analysis : Quantify intermolecular interactions in crystal structures to explain solubility or polymorphism .
Q. How to design assays for evaluating biological activity, such as enzyme inhibition?
- Target selection : Prioritize kinases or redox enzymes (e.g., thioredoxin reductase) based on structural analogs with reported activity .
- Assay conditions : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) in pH 7.4 buffer with 1–5% DMSO .
- Control experiments : Include positive controls (e.g., staurosporine for kinases) and validate results via IC₅₀ dose-response curves .
Data Contradiction Analysis
Q. Why might HPLC purity assays conflict with mass spectrometry data?
Discrepancies often stem from:
- Ion suppression in MS : Co-eluting impurities with similar m/z ratios may evade detection. Use orthogonal methods like HRMS or 2D-LC to confirm .
- Degradation during analysis : Ensure LC-MS mobile phases are freshly prepared and acidic (0.1% formic acid) to prevent in-source decomposition .
Q. How to address inconsistencies in biological activity across replicate studies?
- Batch variability : Characterize each batch via ¹H NMR and elemental analysis to confirm consistency.
- Cellular context : Differences in cell line permeability (e.g., P-glycoprotein expression) or serum protein binding can alter efficacy. Use isogenic cell lines or serum-free assays .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
